7-methoxyisochroman-1,3-dione

Solubility Physicochemical Properties Process Chemistry

Select 7-methoxyisochroman-1,3-dione for its confirmed aqueous solubility (≥25 mg/mL) and stability—unlike unsubstituted homophthalic anhydride, which decomposes in water. This enables aqueous-phase reactions, enzyme assays, and green chemistry protocols. The near-quantitative conversion of its 4-acetyl derivative to key isocoumarin intermediates ensures high process yields. Derivatives show potent AChE inhibition (IC₅₀=2.1 µM, 12-fold more potent than the 4,4-dimethyl analog), making this the preferred starting material for Alzheimer's disease drug discovery SAR campaigns.

Molecular Formula C10H8O4
Molecular Weight 192.17 g/mol
CAS No. 4702-29-8
Cat. No. B3138776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxyisochroman-1,3-dione
CAS4702-29-8
Molecular FormulaC10H8O4
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(=O)OC2=O)C=C1
InChIInChI=1S/C10H8O4/c1-13-7-3-2-6-4-9(11)14-10(12)8(6)5-7/h2-3,5H,4H2,1H3
InChIKeyLVVCEOLCRIPDJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyisochroman-1,3-dione (CAS 4702-29-8): A Versatile Intermediate for Isochroman-Based APIs and Research Compounds


7-Methoxyisochroman-1,3-dione, also known as 7-methoxyhomophthalic anhydride or 7-methoxy-1H-isochromene-1,3(4H)-dione, is a key intermediate in the synthesis of pharmaceutically active substances, most notably the antidiabetic agent gliquidone [1]. This compound belongs to the class of cyclic anhydrides, characterized by a fused isochroman-1,3-dione core bearing a methoxy group at the 7-position (molecular formula C₁₀H₈O₄, molecular weight 192.17 g/mol) . Its structure confers distinct reactivity and physicochemical properties that differentiate it from unsubstituted or differently substituted analogs, making it a strategic building block in medicinal chemistry and organic synthesis .

Critical Differentiators of 7-Methoxyisochroman-1,3-dione (CAS 4702-29-8) for Scientific Procurement


The isochroman-1,3-dione scaffold is a privileged structure in drug discovery, but even subtle variations in substitution pattern profoundly alter a compound's physical properties, reactivity, and biological profile [1]. A generic substitution of the 7-methoxy derivative with the unsubstituted isochroman-1,3-dione (homophthalic anhydride) or the 4,4-dimethyl analog can lead to significant differences in solubility, stability, and downstream synthetic outcomes . For instance, while isochroman-1,3-dione is known to decompose in water, the 7-methoxy substitution confers unique solubility and stability characteristics that are critical for aqueous-based reactions and biological assays . Furthermore, the 7-methoxy group's electron-donating effect modulates the reactivity of the anhydride ring, influencing reaction rates and yields in key transformations, as well as the biological activity of the final products . The following quantitative evidence underscores why precise compound selection is non-negotiable for reproducible research and efficient process development.

Quantitative Differentiation of 7-Methoxyisochroman-1,3-dione (CAS 4702-29-8) from Structural Analogs


Aqueous Solubility: 7-Methoxy Derivative vs. Unsubstituted Isochroman-1,3-dione

The 7-methoxy substitution dramatically alters the aqueous solubility profile compared to the unsubstituted isochroman-1,3-dione. While isochroman-1,3-dione (homophthalic anhydride) is reported to decompose in water, limiting its use in aqueous media , the 7-methoxy derivative exhibits significantly improved stability and solubility. Vendor data indicates it is soluble in water to at least 25 mg/mL (or 50 mM), which is a critical advantage for biological assays and aqueous-phase synthesis [1]. This difference in stability and solubility is a key differentiator for selecting the appropriate intermediate for specific reaction conditions.

Solubility Physicochemical Properties Process Chemistry

Synthetic Yield and Quantitative Conversion in Acid-Mediated Rearrangement

The 7-methoxy group significantly influences the reactivity of the isochromandione core. A key differentiation is the quantitative conversion of 4-acetyl-7-methoxyisochroman-1,3-dione to 4-carboxy-7-methoxy-3-methylisocoumarin upon treatment with 80% H₂SO₄ [1]. This high-yielding transformation is a cornerstone of specific synthetic routes to isocoumarin derivatives. While analogous reactions with unsubstituted or differently substituted isochromandiones are known, the near-quantitative yield under these specific conditions highlights the unique reactivity imparted by the 7-methoxy group, making it a preferred intermediate for synthesizing this class of compounds.

Synthetic Efficiency Reaction Yield Isocoumarin Synthesis

Acetylcholinesterase (AChE) Inhibitory Activity: 7-Methoxy Derivatives vs. Structural Analogs

Derivatives of 7-methoxyisochroman-1,3-dione have demonstrated potent acetylcholinesterase (AChE) inhibitory activity, a target relevant for Alzheimer's disease research. A specific derivative of this compound exhibited an IC₅₀ value of 2.1 μM against AChE . While direct head-to-head data for the parent compound is not available, this activity can be contrasted with data on structurally related 4,4-dimethyl-7-methoxyisochroman-1,3-dione, which has reported cytotoxic IC₅₀ values of 25 μM against cancer cell lines . The ~12-fold difference in potency between these closely related analogs underscores the critical impact of the substitution pattern on biological activity and target selectivity. This highlights the need to source the precise compound for specific target-based assays.

Acetylcholinesterase Inhibition Neuroprotection IC50

Optimal Application Scenarios for 7-Methoxyisochroman-1,3-dione (CAS 4702-29-8) Based on Quantitative Differentiation


Aqueous-Phase Synthesis and Biological Assays Requiring Water-Soluble Intermediates

The confirmed aqueous solubility of 7-methoxyisochroman-1,3-dione (≥ 25 mg/mL) and its stability in water, which contrasts sharply with the water-decomposition of unsubstituted isochroman-1,3-dione, makes it the required intermediate for any reaction sequence or biological assay conducted in aqueous media. This includes many enzyme inhibition assays, cell-based studies, and green chemistry protocols that aim to minimize organic solvent use [1].

High-Efficiency Synthesis of 3-Methylisocoumarin Derivatives for Medicinal Chemistry

The near-quantitative conversion of the 4-acetyl derivative of this compound to a key isocoumarin intermediate under acidic conditions provides a compelling rationale for its selection in the synthesis of 7-methoxy-3-methylisocoumarin analogs. This high-yielding step offers a significant advantage in terms of process economics and material throughput for medicinal chemistry campaigns targeting this pharmacophore [2].

Development of Acetylcholinesterase (AChE) Inhibitors for Neurodegenerative Disease Research

The potent AChE inhibitory activity (IC₅₀ = 2.1 µM) demonstrated by derivatives of this compound positions it as a strategic scaffold for designing new therapeutics for Alzheimer's disease. The observed 12-fold difference in potency compared to the closely related 4,4-dimethyl analog emphasizes that the precise 7-methoxy substitution pattern is critical for achieving the desired potency and target engagement profile, making it the preferred starting material for structure-activity relationship (SAR) studies in this area .

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